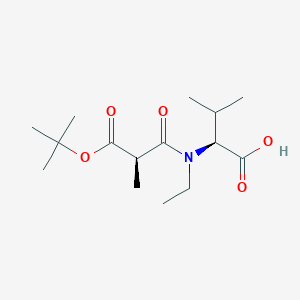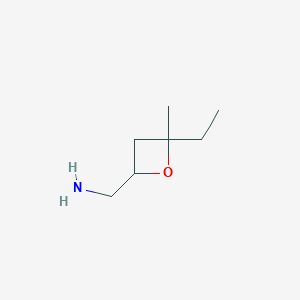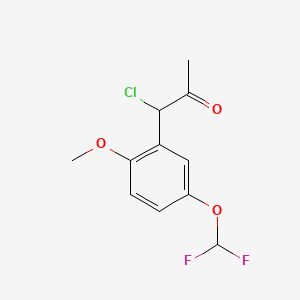
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is an organic compound with a complex structure, characterized by the presence of chloro, difluoromethoxy, and methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(difluoromethoxy)-2-methoxybenzaldehyde with chloroacetone in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Applications De Recherche Scientifique
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The presence of chloro, difluoromethoxy, and methoxy groups can influence its binding affinity and reactivity with enzymes or receptors. The compound may act by inhibiting or activating certain pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-1-(3-(difluoromethoxy)-5-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(5-(difluoromethoxy)-2-hydroxyphenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(difluoromethoxy)-2-methoxyphenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11ClF2O3 |
|---|---|
Poids moléculaire |
264.65 g/mol |
Nom IUPAC |
1-chloro-1-[5-(difluoromethoxy)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O3/c1-6(15)10(12)8-5-7(17-11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |
Clé InChI |
IGWCLWGRAWWSHB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)OC(F)F)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


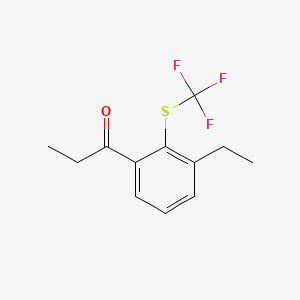
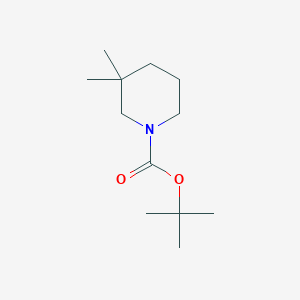
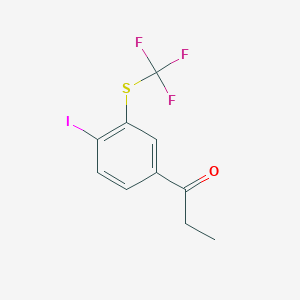

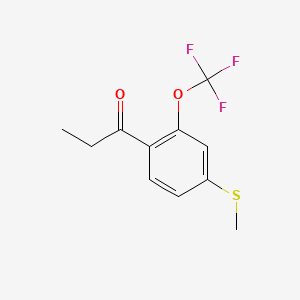
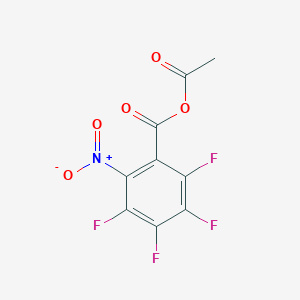
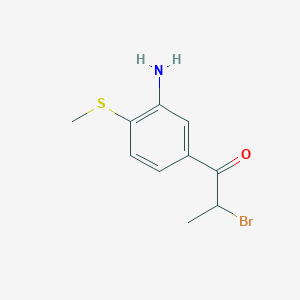
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)


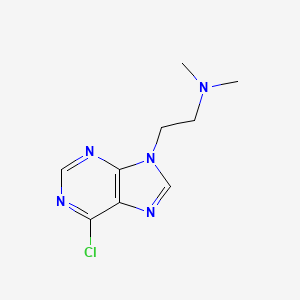
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
